Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate
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Overview
Description
Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate is a heterocyclic compound that features a pyrazolo-oxazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)-methanol
- Methyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Uniqueness
Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate is unique due to its specific substitution pattern and the presence of the acetate group, which can influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-13-8(12)5-7-6-10-11-3-2-4-14-9(7)11/h6H,2-5H2,1H3 |
InChI Key |
VFFZFRZOISPJLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2N(CCCO2)N=C1 |
Origin of Product |
United States |
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